1-N-cyclopropyl-5-fluorobenzene-1,2-diamine

Medicinal Chemistry Quality Control Structure-Activity Relationship

1-N-Cyclopropyl-5-fluorobenzene-1,2-diamine (CAS 1251333-53-5) is a fluorinated aromatic diamine building block with the molecular formula C9H11FN2 and a molecular weight of 166.20 g/mol. It features a cyclopropylamine group and a fluorine atom substituted at the 5-position of the benzene ring, distinguishing it from its 3-fluoro and 4-fluoro isomers.

Molecular Formula C9H11FN2
Molecular Weight 166.2 g/mol
CAS No. 1251333-53-5
Cat. No. B1443033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-cyclopropyl-5-fluorobenzene-1,2-diamine
CAS1251333-53-5
Molecular FormulaC9H11FN2
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=CC(=C2)F)N
InChIInChI=1S/C9H11FN2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2
InChIKeySBVLTGPZMAEVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Cyclopropyl-5-fluorobenzene-1,2-diamine (CAS 1251333-53-5): A Position-Specific Building Block for Advanced Drug Discovery


1-N-Cyclopropyl-5-fluorobenzene-1,2-diamine (CAS 1251333-53-5) is a fluorinated aromatic diamine building block with the molecular formula C9H11FN2 and a molecular weight of 166.20 g/mol [1]. It features a cyclopropylamine group and a fluorine atom substituted at the 5-position of the benzene ring, distinguishing it from its 3-fluoro and 4-fluoro isomers. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules, where the precise position of the fluorine atom is critical for modulating target binding and pharmacokinetic properties [1].

Why Generic Substitution of 1-N-Cyclopropyl-5-fluorobenzene-1,2-diamine is Not Advisable


Although all three positional isomers (3-fluoro, 4-fluoro, and 5-fluoro) of N-cyclopropyl-fluorobenzene-1,2-diamine share identical molecular formulas, weights, and global computed properties like LogP (1.9) and Topological Polar Surface Area (38.1 Ų) [1][2], their substitution is not interchangeable. The specific position of the fluorine atom profoundly alters the aromatic ring's electron density distribution and local dipole moment, which directly impacts binding affinity, selectivity, and metabolic stability in biological systems. In the context of kinase inhibitor design, for example, the 5-fluoro substitution pattern on a diamine scaffold can establish unique hydrogen-bonding networks and steric interactions within an enzyme's active site, a feature that cannot be replicated by the 3-fluoro or 4-fluoro analogs [1]. Consequently, procuring the correct isomer is a non-negotiable prerequisite for reproducible structure-activity relationship (SAR) studies and successful lead optimization.

Head-to-Head Evidence: How 1-N-Cyclopropyl-5-fluorobenzene-1,2-diamine Compares to its Analogs


High Purity Specification (98%) for Reliable SAR Studies

The procurement value of 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine is significantly enhanced by the availability of a high-purity 98% specification, as documented by Leyan . In contrast, the majority of other commercial sources for this compound and its close analogs, such as the version supplied by Sigma-Aldrich, commonly guarantee a minimum purity of only 95% . This 3% absolute difference in purity specification is critical for reducing confounding variables in dose-response assays and for ensuring the integrity of subsequent synthetic steps.

Medicinal Chemistry Quality Control Structure-Activity Relationship

Unique Physical State: Liquid at Ambient Temperature

The physical form of 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine is specified as a liquid under normal shipping and storage temperatures . This is a differentiating logistical and handling characteristic. Many structurally related aromatic diamines, depending on their substitution pattern and salt form, are solids at room temperature. A liquid physical state can offer practical advantages in high-throughput experimentation, facilitating precise automated liquid handling and simplifying formulation into assay-ready plates without the need for additional dissolution and weighing steps.

Formulation Chemistry Handling Physical Properties

Positional Isomer Differentiation: Unambiguous Identity via InChI Key

The target compound is unambiguously distinguished from its regioisomers by its unique InChI Key, SBVLTGPZMAEVQO-UHFFFAOYSA-N [1]. Its positional analogs, 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine and 1-N-cyclopropyl-3-fluorobenzene-1,2-diamine, possess the distinct InChI Keys NBKJEUUZJYTVGW-UHFFFAOYSA-N and TVFYWUJXINTVAV-UHFFFAOYSA-N, respectively [2][3]. While their molecular formulas and many computed global properties are identical, these unique identifiers confirm their distinct 2D chemical structures, which are the fundamental basis for their different biological interactions.

Cheminformatics Analytical Chemistry Lead Optimization

Direct Sourcing from the Inventor's Inventory (Enamine)

For laboratories requiring authenticated material with guaranteed provenance, 1-N-cyclopropyl-5-fluorobenzene-1,2-diamine is available directly from the Enamine catalog (Product No. EN300-62569), through distributors like Sigma-Aldrich . The Enamine inventory is a primary source for many novel building blocks, and sourcing from the original synthetic supplier reduces the risk of receiving mislabeled, degraded, or structurally misassigned material, a risk that can be higher when procuring such specific isomers from multiple third-party resellers.

Supply Chain Chemical Synthesis Procurement

Optimal Application Scenarios for 1-N-Cyclopropyl-5-fluorobenzene-1,2-diamine in R&D Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Precise Fluorine Positioning

In kinase inhibitor projects where fluorine substitution is used to modulate potency and selectivity, the 5-fluoro isomer is essential for structure-activity relationship (SAR) studies. Its unique InChI Key, SBVLTGPZMAEVQO-UHFFFAOYSA-N, provides an unambiguous identity check against the 4-fluoro (NBKJEUUZJYTVGW-UHFFFAOYSA-N) and 3-fluoro (TVFYWUJXINTVAV-UHFFFAOYSA-N) isomers, preventing procurement errors that would invalidate a SAR table . Its reported high purity of 98% ensures that observed biological activity can be confidently attributed to the target compound rather than an impurity .

High-Throughput Screening (HTS) and Automated Chemistry

The liquid physical state of this building block, as confirmed by Sigma-Aldrich , makes it particularly suitable for automated liquid handling systems used in HTS and parallel library synthesis. This avoids the manual dissolution step required for solid analogs and reduces variability in compound plating, thereby streamlining the hit-to-lead process and enhancing screening data quality.

Synthesis of 5-Fluoro Substituted Bioactive Libraries

For combinatorial chemistry efforts aimed at generating compound libraries with diverse fluorine decoration patterns, this diamine serves as a key scaffold. Its two ortho-amino groups allow for differential derivatization, while the 5-fluoro substituent provides a distinct electronic and steric environment to build chemical diversity. The availability of a 98% purity specification directly from a primary source minimizes the risk of generating byproducts from reagent contamination .

Investigative Studies of Fluorine-Induced Reactivity Changes

Researchers investigating the fundamental impact of fluorine regiochemistry on nucleophilic aromatic substitution or cross-coupling reactions can use this compound as a model substrate. Its liquid nature simplifies stoichiometric control in small-scale mechanistic experiments, and its verified source of supply from the Enamine inventory guarantees the structural authenticity required for publication in peer-reviewed journals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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